molecular formula C19H15ClFN3O4S B6493106 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 900009-72-5

1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6493106
CAS No.: 900009-72-5
M. Wt: 435.9 g/mol
InChI Key: AWYQLOVWXSESFA-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chloro-6-fluorophenylmethyl group at position 1 and a 4-sulfamoylphenyl carboxamide moiety at position 3. The compound’s structural uniqueness lies in its halogenated aromatic and sulfonamide substituents, which are hypothesized to enhance target binding affinity and physicochemical properties.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4S/c20-16-2-1-3-17(21)15(16)11-24-10-12(4-9-18(24)25)19(26)23-13-5-7-14(8-6-13)29(22,27)28/h1-10H,11H2,(H,23,26)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYQLOVWXSESFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between this compound and its targets.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effect in the body

Comparison with Similar Compounds

This section compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular properties and bioactivity.

Structural and Functional Group Analysis

Key structural differences among analogs are outlined below:

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyridine 2-Chloro-6-fluorophenylmethyl 4-Sulfamoylphenyl C₁₉H₁₄ClFN₃O₄S 450.85
A1–A6 Derivatives Dihydropyridine Phenyl N-Carbamoylphenyl Varies ~350–400
Compound Dihydropyridazine 3-Chlorophenyl 4-Chlorophenyl/Trifluoromethyl C₁₇H₁₀Cl₂F₃N₃O₂ 400.18
Compound Dihydropyridine 4-Chlorophenylmethyl Dimethylaminoethyl C₁₇H₂₀ClN₃O₂ 333.81

Key Observations :

  • Sulfamoyl vs. Carbamoyl : The 4-sulfamoylphenyl group (SO₂NH₂) in the target compound is more acidic and polar than the N-carbamoyl (CONH₂) groups in A1–A6 derivatives, which may improve solubility and hydrogen-bonding interactions with FGFR1’s active site .
  • Core Heterocycle : The dihydropyridine core in the target compound differs from the dihydropyridazine in ’s analog, which may alter electronic properties and metabolic stability.
In Silico and Experimental Data Comparisons

highlights that N-carbamoyl-6-oxo-dihydropyridine derivatives (A1–A6) exhibit low binding energies (Table 1, ) to FGFR1, a critical target in oncology. While direct docking data for the target compound are unavailable, its sulfamoyl group’s stronger electron-withdrawing nature may enhance binding affinity compared to carbamoyl analogs.

Predicted Physicochemical Properties :

  • Solubility: The sulfamoyl group likely increases aqueous solubility relative to ’s dimethylaminoethyl-substituted compound, which has a predicted pKa of 13.31 (basic) .
  • Lipophilicity : The trifluoromethyl group in ’s compound may increase lipophilicity, favoring blood-brain barrier penetration, whereas the target’s sulfamoyl group balances polarity.
Implications for Therapeutic Potential
  • Anticancer Activity: A1–A6 derivatives inhibit FGFR1 with low nanomolar IC₅₀ values, suggesting the target compound’s sulfamoyl substitution could further optimize potency .
  • Toxicity: Halogenated aromatic rings (e.g., 2-chloro-6-fluorophenyl) may pose metabolic challenges compared to non-halogenated analogs, necessitating further ADMET studies.

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